

Health and Safety in Handling 1,4-Bis(methylamino)anthraquinone: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Bis(methylamino)anthraquinone

Cat. No.: B188939

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations essential for the handling of **1,4-Bis(methylamino)anthraquinone** (CAS No. 2475-44-7), a synthetic dye also known as Disperse Blue 14. Due to its potential health hazards, stringent safety protocols are imperative in research and development settings. This document outlines the toxicological profile, recommended handling procedures, and emergency responses based on available scientific data.

Toxicological Profile

1,4-Bis(methylamino)anthraquinone is classified as a substance with potential health risks, including skin sensitization, eye irritation, and genotoxicity. The primary routes of occupational exposure are inhalation of dust particles and dermal contact.

Acute Toxicity

Quantitative data on the acute toxicity of **1,4-Bis(methylamino)anthraquinone** is limited. The available data is summarized in the table below.

Test Species	Route of Administration	Toxicological Endpoint	Value	Reference
Mouse	Intravenous	LD50	180 mg/kg	[1][2]

LD50: Lethal Dose, 50% - the dose required to kill half the members of a tested population.

Skin and Eye Irritation

The compound is reported to be irritating to the eyes, respiratory system, and skin.[1] It is also classified as a moderate skin sensitizer.[3]

Sensitization

Studies on analogous disperse dyes have demonstrated a potential for skin sensitization. Disperse Blue 1, a closely related compound, has been categorized as a moderate sensitizer.[3]

Genotoxicity and Carcinogenicity

Genotoxicity is a significant concern for anthraquinone-based dyes. **1,4-Bis(methylamino)anthraquinone** has been shown to be genotoxic in in vitro studies, specifically in the mouse lymphoma assay.[4] While comprehensive carcinogenicity data for this specific compound is not readily available, the genotoxic potential suggests that it should be handled as a potential carcinogen. The metabolism of related anthraquinone compounds can lead to the formation of reactive intermediates that can bind to DNA, leading to mutations.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the toxicological profile of **1,4-Bis(methylamino)anthraquinone**. The following sections describe the methodologies for key toxicological assays.

Skin Sensitization: Murine Local Lymph Node Assay (LLNA)

The LLNA is a validated method for assessing the skin sensitization potential of chemicals. A biphasic protocol has been effectively used to evaluate various disperse dyes, including the closely related Disperse Blue 1.^[3]

Methodology:

- Animal Model: CBA/J mice are typically used.
- Sensitization Phase (Days 1-3): A shaved area on the back of each mouse (approximately 2 cm²) is treated once daily with 50 µL of the test substance solution.^[3]
- Resting Phase (Days 4-14): No treatment is applied.^[3]
- Challenge Phase (Days 15-17): The dorsum of both ears is treated with 25 µL of the test solution.^[3]
- Endpoint Measurement (Day 19): Mice are euthanized, and the draining auricular lymph nodes are excised. The following parameters are measured and compared to a vehicle-treated control group:
 - Ear thickness and ear punch weight.^[3]
 - Lymph node weight and cell count.^[3]
 - Lymphocyte subpopulation analysis via flow cytometry (e.g., CD4+, CD8+, CD19+, CD45+).^[3]

A significant increase in lymph node cell proliferation in the test group compared to the control group indicates a positive sensitization response.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This in vitro method assesses the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.^{[6][7][8]}

Methodology:

- **Test System:** A commercially available reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).
- **Application:** The test substance is applied topically to the surface of the tissue.
- **Exposure:** The exposure time is typically 60 minutes.[9]
- **Viability Assessment:** After exposure and a post-incubation period, tissue viability is determined using a colorimetric assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[7]
- **Classification:** A reduction in tissue viability below a certain threshold (e.g., 50%) compared to a negative control is indicative of an irritant potential.[6][7]

Signaling Pathway and Experimental Workflow Visualizations

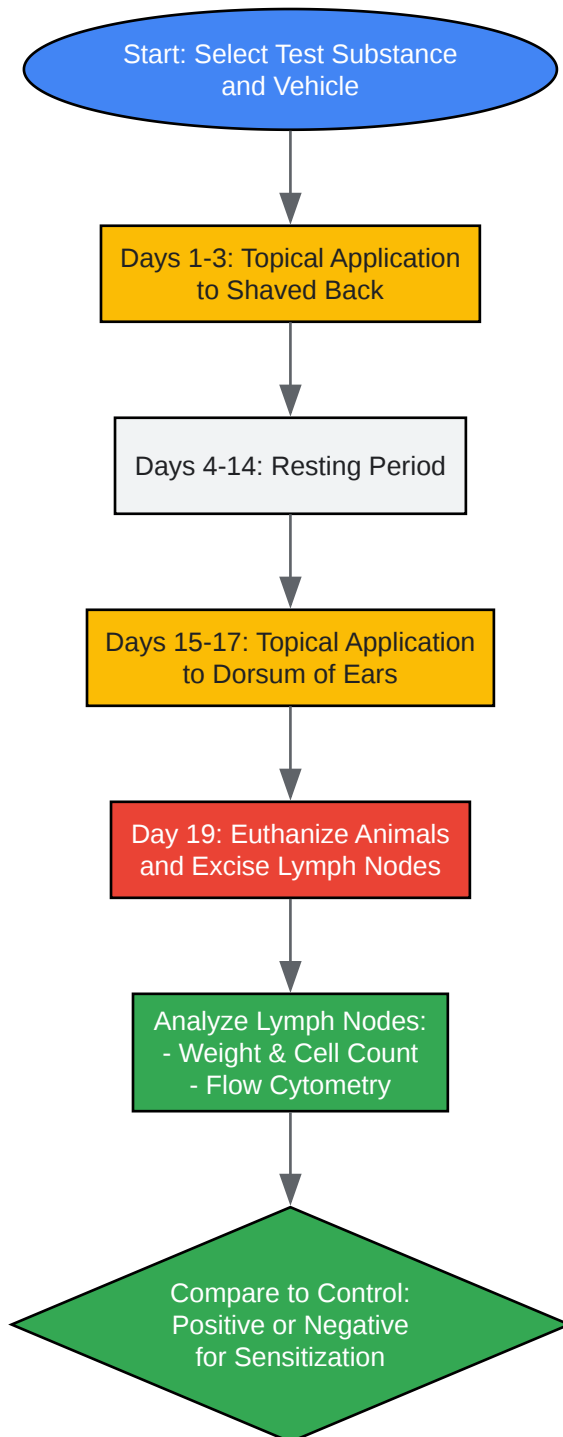
To better understand the logical relationships in the toxicological assessment and the potential mechanism of genotoxicity, the following diagrams are provided.



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Potential Genotoxicity Pathway

Murine Local Lymph Node Assay (LLNA) Workflow

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